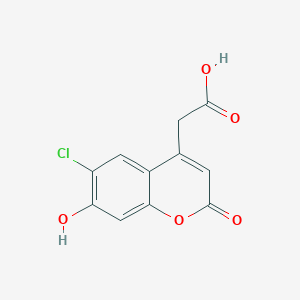

(6-氯-7-羟基-2-氧代-2H-香豆素-4-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid involves several chemical transformations. For example, Čačić et al. (2006) described the preparation of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide from its ethyl ester precursor, followed by its use as a key intermediate in the synthesis of various compounds, including Schiff's bases and thiosemicarbazide derivatives [Čačić, M., Trkovnik, M., Čačić, Frane, & Has-Schon, Elizabeth (2006)].

Molecular Structure Analysis

The molecular structure of (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives has been elucidated using various spectroscopic techniques. Barili et al. (2001) described the synthesis and detailed molecular structure analysis of a closely related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, providing insights into the stereochemistry and electronic properties of these types of compounds [Barili, P., Valenti, P., Artali, R., Bombieri, G., & Da re, P. (2001)].

Chemical Reactions and Properties

The chemical reactivity of (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives encompasses a wide range of reactions. These compounds can undergo cyclocondensation, formylation, and reactions with various reagents to yield a diverse set of products with potential biological and chemical utility. For instance, Čačić et al. (2009) and Čačić et al. (2006) reported on the synthesis of thiazolidin-4-ones and coumarino[6,7-d]oxazoles, respectively, starting from the (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid ethyl ester [Čačić, M., Molnar, M., Balić, Tomislav, Draca, N., & Rajković, Valentina (2009)]; [Čačić, M., Trkovnik, M., Čačić, Frane, & Has-Schön, E. (2006)].

Physical Properties Analysis

The physical properties of (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives, such as solubility, melting points, and crystalline structure, are critical for understanding their potential applications. Kowiel et al. (2012) provided detailed information on the crystal structure of a related compound, showcasing the importance of intermolecular interactions in determining the solid-state properties of these compounds [Kowiel, Marcin, Zelisko, Nataliya, Atamanyuk, D., Lesyk, R., & Gzella, A. (2012)].

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical entities, highlight the versatility of (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives. The study by Nikolaeva et al. (2020) on the luminescence and ionochromic properties of certain derivatives illustrates the potential of these compounds in developing new materials with specific optical properties [Nikolaeva, O., Karlutova, O. Y., Dubonosov, A. D., Bren, V., & Minkin, V. (2020)].

科学研究应用

合成和抗菌活性

- 一种(6-氯-7-羟基-2-氧代-2H-香豆素-4-基)乙酸衍生物,具体为(7-羟基-2-氧代-2H-香豆素-4-基)-乙酸肼,已经制备并用作合成具有潜在抗菌活性的各种化合物的关键中间体(Čačić等,2006)。

噻唑烷-4-酮的设计和合成

- 该化合物与溴乙酸乙酯反应后,形成(7-肼基甲氧基-2-氧代-2H-香豆素-4-基)-乙酸肼,然后用于合成噻唑烷-4-酮。这些化合物已经被结构鉴定,并正在研究其抗菌特性(Čačić等,2009)。

香豆[6,7-d]噁唑烯的合成

- 该化合物用作合成多种香豆[6,7-d]噁唑烯的起始物,这些化合物是植物毒素的氮类似物。这些化合物显示出抗菌和抗真菌活性(Čačić等,2006)。

抗肿瘤活性

- 该化合物已被用于合成3-(2-氧代-2H-香豆素-3-基)-2-氧代-2H,5H-吡喃[3,2-c]香豆素衍生物,这些衍生物对人类肿瘤细胞系表现出抗肿瘤活性(Gašparová等,2013)。

香豆衍生物的抗菌活性

- 从该化合物合成的香豆衍生物已与标准药物进行比较,用于评估其对各种细菌菌株的抗菌活性(Behrami & Vaso, 2017)。

嘧啶合成

- 该化合物用于合成N1-取代的香豆[4,3-c]嘧啶,扩展了具有潜在药理活性的化合物的化学库(Čačić等,2003)。

香豆衍生物的合成

- 它用作合成新型2H-香豆衍生物的基础,这些衍生物对各种细菌和真菌表现出抗菌活性(El Azab et al., 2014)。

钼测定的分析试剂

- 一种衍生物,6-氯-3-羟基-2-(5'-甲基呋喃基)-4H-香豆素-4-酮,已被用作钼的微量测定的分析试剂(Bishnoi et al., 2004)。

作用机制

Target of Action

Coumarin derivatives are known to have a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . They have been found to interact with various targets, such as enzymes, receptors, and DNA .

Mode of Action

For instance, some coumarin derivatives can inhibit the proliferation of cancer cells by inhibiting DNA gyrase . The α,β-unsaturated lipid structure of coumarin leads to strong fluorescence of their derivatives, which has important application value in fluorescent probes, dyes, and optical materials .

Biochemical Pathways

Coumarin derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some coumarin derivatives can inhibit the DNA gyrase, affecting DNA replication and transcription .

Pharmacokinetics

Coumarin and its derivatives are known to undergo metabolic reactions such as glucuronidation, which increases their water solubility and facilitates their excretion from the body .

Result of Action

Coumarin derivatives are known to have various biological effects, such as anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .

未来方向

属性

IUPAC Name |

2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO5/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,13H,1H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZFYWJXEWRWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)

![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)

![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)

![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)